An In-depth Technical Guide to Pent-2-ynal: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Pent-2-ynal: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-2-ynal is an α,β-unsaturated alkynyl aldehyde with the molecular formula C₅H₆O.[1][2] Its unique chemical structure, featuring a conjugated system of a carbonyl group and a carbon-carbon triple bond, imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the chemical and physical properties of Pent-2-ynal, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological activities. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
Pent-2-ynal, also known as 2-pentynal, is an organic compound characterized by a five-carbon chain containing a terminal aldehyde group and a triple bond at the second carbon position.[1]
| Identifier | Value |
| IUPAC Name | pent-2-ynal[2] |
| Molecular Formula | C₅H₆O[1][2] |
| Molecular Weight | 82.10 g/mol [1] |
| CAS Number | 55136-52-2[1][2] |
| SMILES | CCC#CC=O[2] |
| InChIKey | VLTOSDJJTWPWLS-UHFFFAOYSA-N[1] |
Physicochemical Properties
Pent-2-ynal is a colorless liquid at room temperature with a pungent odor.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Boiling Point | ~87 °C | [1] |
| Solubility | Soluble in water and polar organic solvents like ethanol and acetone. | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
Spectroscopic Data
The structural elucidation of Pent-2-ynal is supported by various spectroscopic techniques. Predicted and experimental data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for Pent-2-ynal are presented in the following table. These values are based on the typical chemical shift ranges for the functional groups present in the molecule.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CHO | 9.2 - 9.5 | 190 - 195 |
| 2 | -C≡ | - | 85 - 95 |
| 3 | ≡C- | - | 80 - 90 |
| 4 | -CH₂- | 2.2 - 2.5 | 12 - 18 |
| 5 | -CH₃ | 1.0 - 1.3 | 12 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum of Pent-2-ynal is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (aldehyde) | ~1700 | Strong, sharp carbonyl stretch |
| C≡C (alkyne) | ~2200 | Weak to medium, sharp alkyne stretch |
| C-H (aldehyde) | ~2720 and ~2820 | Two weak bands characteristic of the aldehydic C-H stretch |
| C-H (alkane) | ~2850-3000 | Medium to strong C-H stretching vibrations |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of Pent-2-ynal would be expected to show a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight.
Chemical Reactivity and Synthesis
The dual functionality of Pent-2-ynal, possessing both an electrophilic aldehyde and a nucleophilic alkyne, makes it a versatile reagent in organic synthesis.[1]
Key Chemical Reactions
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Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid, forming pent-2-ynoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[1]
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Reduction : The aldehyde can be reduced to a primary alcohol, and the alkyne can be reduced to an alkene or alkane depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation with a palladium catalyst can yield pent-2-en-1-ol.[1]
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Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
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Addition to the Alkyne : The carbon-carbon triple bond can undergo addition reactions, such as halogenation.[1]
Caption: Key chemical transformations of Pent-2-ynal.
Synthesis of Pent-2-ynal
A common and effective method for the synthesis of α,β-alkynyl aldehydes like Pent-2-ynal is the selective oxidation of the corresponding propargyl alcohol, pent-2-yn-1-ol. Manganese dioxide (MnO₂) is a frequently used oxidizing agent for this transformation due to its mild and selective nature.[3]
Caption: General experimental workflow for the synthesis of Pent-2-ynal.
Experimental Protocols
Synthesis of Pent-2-ynal via Oxidation of Pent-2-yn-1-ol
Materials:
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Pent-2-yn-1-ol
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Activated Manganese Dioxide (MnO₂)
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Dichloromethane (DCM), anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Filter funnel and filter paper
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Rotary evaporator
Procedure:
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To a solution of pent-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq) portion-wise at room temperature.
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Stir the resulting suspension vigorously at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Filter the suspension through a pad of celite or a sintered glass funnel to remove the manganese dioxide solids. Wash the filter cake with additional DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude Pent-2-ynal.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Pent-2-ynal.
Note: The activity of MnO₂ can vary, and the amount used and reaction time may need to be optimized. The reaction should be carried out in a well-ventilated fume hood.
Biological Activity
Preliminary studies have suggested that Pent-2-ynal exhibits a range of biological activities. It has shown potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.[1] Additionally, there are indications of its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.[1] Some reports also suggest possible anti-inflammatory properties.[1] The high reactivity of the α,β-unsaturated aldehyde moiety is likely responsible for these biological effects, possibly through Michael addition reactions with nucleophilic residues (e.g., cysteine) in proteins. However, the specific molecular mechanisms and signaling pathways involved require further investigation.
Caption: Overview of the potential biological activities of Pent-2-ynal.
Safety and Handling
Pent-2-ynal is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
Pent-2-ynal is a versatile and reactive molecule with significant potential as a building block in organic synthesis and as a lead compound in drug discovery. Its rich chemistry, stemming from the conjugated aldehyde and alkyne functionalities, allows for a wide array of chemical transformations. While its biological activities are of interest, further research is needed to fully elucidate the mechanisms of action and to explore its therapeutic potential. This guide provides a foundational understanding of Pent-2-ynal for researchers and professionals engaged in chemical and pharmaceutical development.
